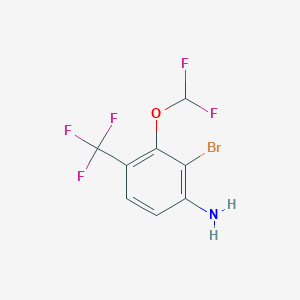

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGCVHUSBJGABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-2-nitrobenzotrifluoride

One important intermediate is 4-bromo-2-nitrobenzotrifluoride, which can be synthesized from m-chlorobenzotrifluoride through a sequence of nitration, ammoniation, bromination, and deamination steps. Notably, the deamination step uses nitrite reagents in polar aprotic solvents instead of classical diazotization, offering advantages such as:

- No requirement for low-temperature equipment, reducing energy consumption.

- Avoidance of acid waste water, minimizing environmental pollution.

- Comparable product yield to traditional methods.

This route provides an industrially feasible and environmentally friendly process for preparing brominated trifluoromethylated aromatic intermediates.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, using difluoromethylating agents or difluoromethoxy donors.

Nucleophilic Aromatic Substitution : Halogenated aniline derivatives (e.g., 4-chloro-2-(trifluoromethyl)aniline) react with difluoromethoxy donors such as KF/ClCF₂O⁻ in polar aprotic solvents like DMF at elevated temperatures (~100°C).

Transition-Metal-Catalyzed Coupling : Ullmann or Buchwald-Hartwig coupling reactions using copper(I) iodide (CuI) or palladium catalysts can install the difluoromethoxy group with higher yields and purity.

Key factors influencing yield and purity include catalyst efficiency, solvent polarity, temperature control, and purification methods (e.g., chromatography, recrystallization).

Bromination and Amination Steps

Bromination is commonly conducted on appropriately substituted aromatic rings using elemental bromine or brominating agents under controlled temperature and catalytic conditions to achieve regioselectivity.

Amination, converting nitro or halogenated intermediates to the aniline derivative, can be achieved by ammoniation under high pressure and temperature conditions, often in the presence of ammonia water. For example, ammoniation of halogenated trifluoromethylated benzenes proceeds efficiently in high-pressure reactors at temperatures around 160–170°C and pressures of ~10–12 MPa, yielding high-purity anilines.

Representative Preparation Method Summary

Detailed Research Findings and Analysis

Catalyst and Reaction Conditions : Pd-based catalysts in cross-coupling reactions provide higher yields and purity but require inert atmosphere handling. CuI catalysts are effective for Ullmann-type couplings with moderate yields.

Environmental and Economic Considerations : Recent patents emphasize processes that reduce waste, avoid harsh acidic conditions, and recover ammonia to minimize environmental impact and cost.

Reaction Optimization : Temperature and pressure are critical parameters, especially in ammoniation steps. Excess ammonia feed initially increases yield but may reduce it beyond an optimal point. Reaction times of 8–11 hours at controlled temperature and pressure maximize product formation.

Purification Techniques : High vacuum dewatering followed by rectification or chromatographic separation ensures removal of impurities and unreacted starting materials, achieving purity above 99% necessary for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

Reduction Reactions: Products include reduced aniline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

- Histone Deacetylase Inhibition : Studies indicate that fluorinated compounds like this aniline derivative can act as potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. The presence of trifluoromethyl groups enhances binding affinity, leading to increased potency compared to non-fluorinated analogs.

- Anticancer Activity : Research has shown that similar compounds can disrupt cancer cell proliferation by interfering with DNA replication mechanisms and triggering apoptosis. This compound's ability to induce cell cycle arrest in cancer cell lines is under investigation.

2. Organic Synthesis

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds essential for pharmaceuticals.

3. Materials Science

In industry, this compound is utilized to develop specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation. Its unique electronic properties make it suitable for creating advanced materials used in electronics and coatings.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| HDAC Inhibition | Demonstrated increased potency of fluorinated anilines as HDAC inhibitors. | |

| Anticancer Mechanisms | Fluorinated derivatives showed efficacy in disrupting DNA replication and inducing apoptosis. | |

| Organic Synthesis Techniques | Effective in substitution and coupling reactions, providing diverse synthetic pathways. |

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine, difluoromethoxy, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in halogen type, substituent positions, and functional groups. Key examples include:

Key Differences :

- Halogen Type : Bromine (bulkier, polarizable) vs. chlorine or fluorine (smaller, electronegative) affects steric hindrance and electronic effects .

- Substituent Position : Trifluoromethyl at position 4 enhances metabolic stability, while its placement at position 3 (e.g., in dinitroaniline derivatives) alters tubulin-binding activity .

- Functional Groups : Difluoromethoxy (-OCF₂) groups offer improved hydrolytic stability compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. Difluoromethoxy further enhances this effect compared to methoxy .

- Molecular Weight : Ranges from 179.11 g/mol (2-Fluoro-5-(trifluoromethyl)aniline) to 346.14 g/mol (3-bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline), influencing bioavailability .

Biological Activity

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of bromine, difluoromethoxy, and trifluoromethyl groups. These modifications enhance its biological activity and potential applications in various therapeutic areas.

The compound's structure is characterized by:

- Bromine (Br) : Known for its role in enhancing lipophilicity and biological activity.

- Difluoromethoxy group (-O-CHF2) : This moiety can influence the compound's solubility and reactivity.

- Trifluoromethyl group (-CF3) : Often associated with increased metabolic stability and enhanced binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms are noteworthy:

- Receptor Agonism : Similar compounds have been noted to act as agonists for the sphingosine-1-phosphate receptor, influencing sphingolipid metabolism and related signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, modulating their activity through competitive or non-competitive mechanisms .

- Cell Signaling Modulation : By binding to specific receptors, it can alter cell signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Effects

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated anilines can inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes.

Anticancer Potential

Fluorinated compounds have been extensively studied for their anticancer properties. The introduction of fluorine atoms can enhance the potency of these compounds against various cancer cell lines by modulating gene expression and promoting apoptosis .

Case Studies

Several studies have explored the biological activity of fluorinated anilines, providing insights into their potential therapeutic applications:

-

Study on Sphingosine-1-Phosphate Receptor Agonists :

- Objective : Investigate the agonistic effects on sphingosine pathways.

- Findings : The compound demonstrated significant receptor activation, leading to enhanced cellular responses in vitro.

-

Antimicrobial Activity Assessment :

- Objective : Evaluate the efficacy against common bacterial strains.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a novel antimicrobial agent.

- Anticancer Activity in Cell Lines :

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group, enhancing membrane permeability. Studies suggest that this compound exhibits favorable absorption and distribution characteristics in biological systems, although further research is needed to fully elucidate its metabolic pathways and excretion routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.